molecular formula C22H22ClN3O2S B6520191 N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894019-33-1

N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No. B6520191
CAS RN: 894019-33-1
M. Wt: 427.9 g/mol
InChI Key: BTLAKWYVWWTSBF-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including an amide group (CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and chloro-methylphenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the amide group. One common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-halo ketone with a thioamide . The amide group could potentially be introduced through a reaction with a carboxylic acid or acid chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in reactions like hydrolysis or aminolysis, while the thiazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in fields like medicinal chemistry .

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-17-8-7-14(2)18(23)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLAKWYVWWTSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

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